2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE
Overview
Description
2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that features a combination of pyrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole and triazole rings. The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a carbonyl compound, while the triazole ring can be formed through a cycloaddition reaction involving an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also affect the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound .
Scientific Research Applications
2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: A simpler analog with a single pyrazole ring.
1,2,4-triazole: A compound with a triazole ring, similar to the triazole moiety in the target compound.
2-(1H-pyrazol-1-yl)acetamide: A compound with a pyrazole ring and an acetamide group, similar to the target compound .
Uniqueness
What sets 2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE apart is its combination of both pyrazole and triazole rings, along with the thioether and acetamide functionalities. This unique structure allows for a diverse range of interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[[4-ethyl-5-[(5-methylpyrazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-5-20-13(9-21-12(4)6-7-17-21)18-19-15(20)23-10-14(22)16-8-11(2)3/h6-7,11H,5,8-10H2,1-4H3,(H,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJPXIGRERYEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC(C)C)CN2C(=CC=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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